molecular formula C14H16N2O4 B2457209 2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 892262-14-5

2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2457209
CAS No.: 892262-14-5
M. Wt: 276.292
InChI Key: RYNCBJQCAPVYLQ-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.292. The purity is usually 95%.
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Scientific Research Applications

Applications in Chemical Synthesis and Pharmacological Research

Synthesis and Derivative Formation :Derivatives of tetrahydroisoquinoline carboxylic acid, similar in structure to 2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, have been synthesized and characterized. Such derivatives, including the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, are prepared and characterized through various analytical techniques. This indicates the compound's potential in forming structurally diverse derivatives for various applications in chemistry (Jansa, Macháček, & Bertolasi, 2006).

Complexation with Metals :Research on organotin carboxylates based on amide carboxylic acids, which are structurally related to the compound of interest, reveals the ability of these compounds to form complex structures with metals. This includes the formation of monomeric and dimeric carboxylate tetraorganodistannoxanes with intricate molecular structures, indicating potential applications in materials science and coordination chemistry (Xiao et al., 2013).

Pharmacological Potential as PPARγ Agonists :In the pharmacological realm, certain tetrahydroisoquinoline carboxylic acid derivatives show promising activity as peroxisome proliferator-activated receptor (PPAR) gamma agonists. They exhibit potent activity in reducing plasma glucose and triglyceride levels, suggesting potential therapeutic applications in managing conditions like diabetes (Azukizawa et al., 2008).

Properties

IUPAC Name

2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-3-4-7-16-12(17)10-6-5-9(13(18)19)8-11(10)15-14(16)20/h5-6,8H,2-4,7H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNCBJQCAPVYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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